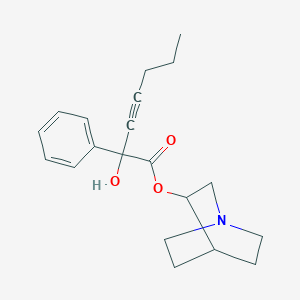
3-Metilpirazina-2-carbohidrazida
Descripción general
Descripción
3-Methylpyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
3-Methylpyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Industry: The compound is used in the production of luminescent materials and liquid crystalline compounds.
Mecanismo De Acción
Target of Action
Pyrazine derivatives, including 3-methylpyrazine-2-carbohydrazide, are known to have numerous biological activities .
Mode of Action
Pyrazine derivatives are known to be used in supramolecular assemblies due to their efficient hydrogen bonding, protonation, and complexation properties .
Biochemical Pathways
Pyrazine derivatives are known to play a role in various biological activities .
Result of Action
Pyrazine derivatives are known to have numerous biological activities, including antidiabetic, anti-inflammatory, and antimicrobial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpyrazine-2-carbohydrazide can be synthesized through the following steps:
Starting Material: The synthesis begins with 3-methylpyrazine-2-carboxylic acid.
Esterification: The carboxylic acid is converted to its methyl ester by reacting with methanol in the presence of a catalyst.
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in methanol to yield 3-methylpyrazine-2-carbohydrazide.
Industrial Production Methods: While specific industrial production methods for 3-methylpyrazine-2-carbohydrazide are not widely documented, the general approach involves large-scale esterification followed by hydrazinolysis under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenated compounds or alkylating agents.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Comparación Con Compuestos Similares
- 5-Methylpyrazine-2-carbohydrazide
- Pyrazine-2-carbohydrazide
- 2,3-Dimethylpyrazine
Comparison:
- Uniqueness: 3-Methylpyrazine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Similarities: Like other pyrazine derivatives, it exhibits antimicrobial and antioxidant activities. its specific methyl substitution at the 3-position enhances its reactivity and potential applications .
Propiedades
IUPAC Name |
3-methylpyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-5(6(11)10-7)9-3-2-8-4/h2-3H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPWPKDXVCJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551840 | |
| Record name | 3-Methylpyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104893-68-7 | |
| Record name | 3-Methylpyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)


![[1,3]Thiazolo[3,2-a]benzimidazol-7-ol](/img/structure/B12975.png)










